Glycochenodeoxycholic acid, sodium salt

Description

Contextualization as a Major Glycine-Conjugated Bile Acid

Glycochenodeoxycholic acid is a prominent example of a glycine-conjugated bile acid. glpbio.comcaymanchem.com Bile acids are steroid acids synthesized in the liver from cholesterol. wikipedia.org They can be classified as primary or secondary. Primary bile acids, such as chenodeoxycholic acid and cholic acid, are synthesized directly by hepatocytes. wikipedia.orgnih.gov Before being secreted into the bile, these primary bile acids are conjugated with an amino acid, most commonly glycine (B1666218) or taurine. wikipedia.orgontosight.ai This conjugation process forms what are known as bile salts. wikipedia.org

Glycochenodeoxycholic acid is the result of the conjugation of the primary bile acid chenodeoxycholic acid with the amino acid glycine. wikipedia.orgmedchemexpress.com This conjugation is a critical step that enhances the water solubility of the bile acid, a key characteristic for its function in the aqueous environment of the small intestine. ontosight.aiontosight.ai In humans, along with glycocholic acid, taurocholic acid, and taurochenodeoxycholic acid, glycochenodeoxycholic acid is one of the major bile salts found in bile. wikipedia.org These conjugated bile acids act as biological detergents or biosurfactants, which are essential for the emulsification, digestion, and absorption of dietary fats and fat-soluble vitamins in the gut. glpbio.comwikipedia.orgbiosynth.com

Classification of Key Bile Acids

| Category | Type | Example Compounds | Description |

|---|---|---|---|

| Primary Bile Acids | Unconjugated | Cholic Acid, Chenodeoxycholic Acid | Synthesized directly from cholesterol in the liver. nih.gov |

| Conjugated | Glycochenodeoxycholic Acid, Glycocholic Acid, Taurocholic Acid | Formed in the liver by linking a primary bile acid with glycine or taurine. wikipedia.org | |

| Secondary Bile Acids | Unconjugated | Deoxycholic Acid, Lithocholic Acid | Formed in the colon by bacterial modification of primary bile acids. wikipedia.org |

| Conjugated | Glycodeoxycholic Acid, Taurodeoxycholic Acid | Formed when secondary bile acids are reabsorbed and conjugated in the liver. |

Endogenous Biosynthesis and Metabolic Origins

The existence of glycochenodeoxycholic acid in the body is the result of a multi-step biosynthetic process that originates with cholesterol. This process involves the synthesis of its precursor, chenodeoxycholic acid, followed by a specific conjugation reaction within the liver.

The final step in the formation of glycochenodeoxycholic acid is the conjugation of chenodeoxycholic acid with glycine, which occurs in the hepatocytes (liver cells). wikipedia.orgbiosynth.com This biochemical reaction involves the formation of an amide bond between the carboxylic acid group of chenodeoxycholic acid and the amino group of glycine. ontosight.ai The process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). ontosight.aiontosight.ai This conjugation reaction is highly efficient, and during a single passage through the liver, chenodeoxycholic acid is almost completely transformed into its conjugated forms, primarily with glycine. nih.govjci.org This conversion significantly lowers the pKa of the molecule, making it more soluble and effective at forming micelles in the alkaline environment of the small intestine. wikipedia.orgontosight.ai

The precursor to glycochenodeoxycholic acid, chenodeoxycholic acid (CDCA), is a primary bile acid synthesized from cholesterol in the liver through complex enzymatic pathways. nih.govresearchgate.net There are two major pathways for primary bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govresearchgate.net

The classic pathway is the predominant route in humans, accounting for the majority of bile acid production. nih.govfrontiersin.org It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway. researchgate.netnih.gov Through a series of subsequent enzymatic reactions, this pathway produces both cholic acid and chenodeoxycholic acid. nih.gov

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govnih.gov This pathway is less prominent than the classic pathway but serves as another route for cholesterol catabolism. frontiersin.org The alternative pathway primarily leads to the synthesis of chenodeoxycholic acid. nih.govyoutube.com Both pathways ultimately provide the CDCA substrate necessary for the subsequent conjugation with glycine to form glycochenodeoxycholic acid. researchgate.net

Comparison of Primary Bile Acid Synthesis Pathways

| Feature | Classic (Neutral) Pathway | Alternative (Acidic) Pathway |

|---|---|---|

| Initiating Enzyme | Cholesterol 7α-hydroxylase (CYP7A1) nih.gov | Sterol 27-hydroxylase (CYP27A1) nih.gov |

| Location of Initial Step | Endoplasmic Reticulum nih.gov | Mitochondria nih.govyoutube.com |

| Primary Products | Cholic Acid and Chenodeoxycholic Acid nih.gov | Mainly Chenodeoxycholic Acid nih.govyoutube.com |

| Contribution | Major pathway (~90% in humans) frontiersin.orgresearchgate.net | Minor pathway (~10% in humans) frontiersin.org |

Role in the Enterohepatic Circulation of Bile Acids

Glycochenodeoxycholic acid is a key component of the enterohepatic circulation, a highly efficient recycling process that conserves the body's pool of bile acids. wikipedia.orgnih.gov After being synthesized and conjugated in the liver, bile salts like glycochenodeoxycholic acid are secreted into the bile, which is then stored and concentrated in the gallbladder. nih.govwikipedia.org

Upon ingestion of a meal, the gallbladder releases bile into the duodenum (the first part of the small intestine). wikipedia.org Here, glycochenodeoxycholic acid and other bile salts perform their primary function of emulsifying dietary fats into smaller droplets, which can then be broken down by digestive enzymes and absorbed. biosynth.comwikipedia.org

As the bile salts travel through the small intestine, approximately 95% of them are reabsorbed and returned to the liver. nih.govwikipedia.org This reabsorption occurs primarily in the terminal ileum via an active transport process. nih.govfrontiersin.org Once reabsorbed, the bile acids enter the portal vein and are transported back to the liver, where they are taken up by hepatocytes and can be secreted into the bile again. nih.govwikipedia.org This entire circuit, from the liver to the intestine and back to the liver, is the enterohepatic circulation. wikipedia.org This recycling happens multiple times a day, allowing a relatively small pool of bile acids to facilitate the digestion of lipids from multiple meals. nih.gov A small fraction of bile acids that are not reabsorbed pass into the colon, where they may be modified by gut bacteria before being excreted. wikipedia.orgnih.gov

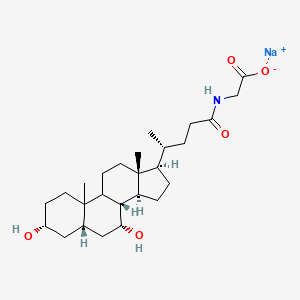

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H42NNaO5 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20?,21-,24+,25?,26-;/m1./s1 |

InChI Key |

AAYACJGHNRIFCT-LOISZIMTSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Functional Contributions of Glycochenodeoxycholic Acid at the Physiological Level

Mechanism in Lipid Solubilization and Digestion

The fundamental role of glycochenodeoxycholic acid in digestion lies in its ability to transform large, water-insoluble lipid globules into smaller, more manageable particles that can be acted upon by digestive enzymes. This process is essential for the efficient breakdown and subsequent absorption of dietary fats and fat-soluble vitamins.

Glycochenodeoxycholic acid is a key component in the formation of mixed micelles. nih.gov Once the concentration of bile salts in the small intestine reaches a certain threshold, known as the critical micelle concentration (CMC), they spontaneously self-assemble into these microscopic aggregates. wikipedia.org The hydrophobic regions of the glycochenodeoxycholic acid molecules orient themselves inward, creating a core that can entrap the products of lipid digestion, such as fatty acids and monoglycerides. The hydrophilic regions face outward, allowing the micelle to be soluble in the aqueous environment of the intestine. This micellar solubilization is a critical step for the transport of lipids to the surface of the intestinal cells for absorption. nih.gov

Data on the critical micelle concentration (CMC) of various bile salts, including those closely related to glycochenodeoxycholic acid, provides insight into their efficiency in forming micelles.

| Bile Salt | Critical Micelle Concentration (CMC) (mM) | Experimental Conditions |

| Sodium Glycocholate | 2.0 - 5.0 | 25°C, 0.15 M NaCl |

| Sodium Glycodeoxycholate | 1.0 - 2.0 | 25°C, 0.15 M NaCl |

| Sodium Glycochenodeoxycholate | 2.0 - 4.0 | Estimated based on related compounds |

| Sodium Taurocholate | 2.0 - 5.0 | 25°C, 0.15 M NaCl |

| Sodium Taurodeoxycholate | 1.0 - 2.0 | 25°C, 0.15 M NaCl |

This table presents a comparative view of the CMC for different bile salts. A lower CMC indicates a greater efficiency in forming micelles at lower concentrations. The value for Sodium Glycochenodeoxycholate is an estimation based on the values of structurally similar bile salts.

Prior to micelle formation, glycochenodeoxycholic acid participates in the emulsification of large dietary fat droplets. In the small intestine, fats tend to coalesce into large globules, which presents a limited surface area for the action of water-soluble digestive enzymes like lipase (B570770). Glycochenodeoxycholic acid adsorbs to the surface of these lipid droplets, breaking them down into smaller emulsion droplets. frontiersin.org This process dramatically increases the surface area-to-volume ratio, allowing pancreatic lipase to more effectively hydrolyze triglycerides into fatty acids and monoglycerides. frontiersin.org This enhanced enzymatic access is crucial for the timely and efficient digestion of fats. Furthermore, the emulsification process is vital for the absorption of fat-soluble vitamins (A, D, E, and K), which are incorporated into the mixed micelles along with the products of lipid digestion for transport to the intestinal lining. nih.govmdpi.commdpi.com

Influence on Cholesterol Homeostasis and Metabolism

Glycochenodeoxycholic acid, as a major component of the bile acid pool, significantly influences the body's cholesterol balance. This influence is exerted through multiple mechanisms, including the regulation of cholesterol absorption and the control of bile acid synthesis, which is a primary route for cholesterol catabolism.

Research has demonstrated that the composition of the bile acid pool can modulate the activity of key enzymes involved in cholesterol metabolism. For instance, hydrophobic bile acids like chenodeoxycholic acid (the precursor to glycochenodeoxycholic acid) have been shown to suppress the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. unimore.it Furthermore, bile acids regulate their own synthesis through a negative feedback mechanism involving the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov When bile acids return to the liver via the enterohepatic circulation, they inhibit CYP7A1, thereby reducing the conversion of cholesterol into new bile acids. nih.gov This feedback loop is a critical component of maintaining cholesterol homeostasis.

Studies on the effect of chenodeoxycholic acid (CDCA), the precursor to glycochenodeoxycholic acid, on cholesterol and bile acid metabolism provide valuable insights.

| Study Parameter | Before CDCA Treatment | After CDCA Treatment | Percentage Change |

| Cholesterol Absorption (%) | 33.2 ± 11.0 | 14.9 ± 9.7 | -55.1% |

| Bile Acid Pool Size (µmol/kg) | 12.5 ± 5.9 | 24.8 ± 10.2 | +98.4% |

| Cholic Acid Synthesis (mg/day) | 198 ± 75 | 78 ± 39 | -60.6% |

| Chenodeoxycholic Acid Pool (% of total) | 40.5 ± 14.0 | 75.3 ± 5.7 | +85.9% |

This table summarizes findings from a study investigating the effects of chenodeoxycholic acid administration. The data illustrates a significant reduction in cholesterol absorption and a shift in the bile acid pool composition, highlighting the regulatory role of this bile acid family in cholesterol homeostasis. nih.gov

Cellular and Molecular Effects of Glycochenodeoxycholic Acid

Modulation of Cellular Processes

Glycochenodeoxycholic acid (GCDC), the glycine (B1666218) conjugate of the primary bile acid chenodeoxycholic acid, is a significant component of bile. taylorandfrancis.comwikipedia.org Under conditions of cholestasis, where bile flow from the liver is impaired, GCDC accumulates and can exert toxic effects on liver cells (hepatocytes). nih.gov Its molecular actions involve the intricate modulation of various cellular pathways, leading to outcomes such as programmed cell death (apoptosis) and dysregulation of essential cellular maintenance processes.

Induction of Hepatocyte Apoptosis

Glycochenodeoxycholic acid is recognized as a pro-apoptotic bile acid, capable of directly triggering apoptosis in hepatocytes. taylorandfrancis.com This process is a key mechanism in cholestatic liver injury, where the accumulation of toxic bile acids leads to hepatocyte death. taylorandfrancis.comnih.gov The induction of apoptosis by GCDC involves several molecular pathways, including the activation of death receptors on the cell surface. taylorandfrancis.com

Research indicates that GCDC can cause ligand-independent activation of Fas and likely the TRAIL receptor 2/DR5. taylorandfrancis.commdpi.com This activation initiates a signaling cascade that forms a death-inducing signaling complex (DISC), leading to the activation of caspase-8. taylorandfrancis.com Activated caspase-8 then cleaves Bid, a pro-apoptotic member of the Bcl-2 protein family, which in turn promotes the translocation of another pro-apoptotic protein, Bax, to the mitochondrial membrane, further amplifying the apoptotic signal. taylorandfrancis.commdpi.com

| Key Event in GCDC-Induced Apoptosis | Mediator/Receptor | Outcome |

|---|---|---|

| Death Receptor Activation | Fas, TRAIL-R2/DR5 | Initiation of apoptotic cascade taylorandfrancis.commdpi.com |

| Caspase Activation | Caspase-8 | Cleavage of pro-apoptotic proteins like Bid taylorandfrancis.com |

| Mitochondrial Pathway | Bax | Amplification of the death signal taylorandfrancis.commdpi.com |

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, and it begins with the formation of a double-membraned vesicle called an autophagosome. nih.govaging-us.com Research has demonstrated that GCDC inhibits the formation of these autophagosomes in human hepatocyte cell lines. nih.gov This inhibition disrupts the entire autophagic flux, preventing the cell from clearing damaged components. The resulting defect in autophagic clearance is a significant factor in the cytotoxicity of GCDC and subsequent hepatocyte death. nih.gov

The apoptotic effects of GCDC are linked to the modulation of intracellular signaling pathways, with Protein Kinase C (PKC) playing a complex role. nih.gov PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation, and they are implicated in various cellular processes including cell growth, differentiation, and apoptosis. mdpi.com

Studies in hepatocytes have shown that GCDC-induced apoptosis is associated with a significant decrease in total cellular PKC activity. nih.gov This reduction in PKC activity appears to be dependent on the activity of intracellular calpain-like proteases. nih.gov Further research highlights the nuanced role of PKC, as both inhibition of PKC with the chemical chelerythrine (B190780) and activation with a phorbol (B1677699) ester (PMA) were found to reduce GCDC-induced apoptosis. nih.gov This suggests that the precise balance and regulation of PKC activity are critical in the apoptotic response to GCDC. The unconjugated form, chenodeoxycholate, has also been shown to either inhibit or enhance PKC activity depending on the concentration of calcium ions, underscoring the complexity of the interaction. nih.govpsu.edu

| Condition | Effect on PKC Activity | Effect on GCDC-Induced Apoptosis | Reference |

|---|---|---|---|

| GCDC Exposure (2 hours) | Decreased to 44% of control | Induces apoptosis | nih.gov |

| PKC Inhibition (chelerythrine) | Inhibited | Substantially reduced | nih.gov |

| PKC Activation (PMA) | Activated | Decreased | nih.gov |

| Calpain Inhibition | Restored to 91% of control | Decreased | nih.gov |

The GCDC-mediated disruption of autophagy is reflected in the behavior of key protein markers of this process. nih.gov The core machinery of autophagy involves numerous autophagy-related (ATG) proteins. mdpi.com

BECN1 (Beclin 1): This protein is a critical component of the Class III phosphatidylinositol 3-kinase (PtdIns3K) complex, which is essential for the initiation of the autophagosome. nih.govnih.gov

ATG5: This protein is part of a conjugation system that is crucial for the elongation of the autophagosome membrane. researchgate.net

LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane and is a widely used marker for autophagosomes. nih.govnih.gov

By inhibiting autophagosome formation and impairing autophagic flux, GCDC disrupts the normal function and processing of these markers. nih.gov This leads to a failure in the sequestration and degradation of cellular debris, contributing to the toxic effects of GCDC on hepatocytes. nih.gov

Regulation of Gene Expression

Glycochenodeoxycholic acid can influence cellular function by altering the expression of specific genes. nih.govnih.govresearchgate.net Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. youtube.com

Quantitative proteomic analysis has revealed that GCDC treatment can lead to widespread changes in protein levels, with one study identifying 71 increased and 242 decreased proteins in a hepatocyte cell line. nih.gov A key finding from this research was that GCDC suppressed the signaling pathway of transcription factor E3 (TFE3) , a regulator associated with autophagic flux. nih.gov

Other studies have shown more specific effects on gene expression:

In human hepatocarcinoma (HepG2) cells, GCDC treatment was found to induce the expression of miR-21 , a microRNA, while reducing the protein level of Peroxisome proliferator-activated receptor alpha (PPARα) , a transcription factor involved in metabolism and inflammation. researchgate.net

In contrast, a study using bile duct epithelial cells found that GCDC did not alter the mRNA expression of Transforming growth factor-beta (TGF-β) , a key fibrotic cytokine. nih.gov

| Gene/Pathway | Cell Type | Effect of GCDC | Reference |

|---|---|---|---|

| Transcription Factor E3 (TFE3) Pathway | L02 Human Hepatocytes | Suppressed | nih.gov |

| miR-21 | HepG2 Cells | Induced | researchgate.net |

| PPARα | HepG2 Cells | Reduced | researchgate.net |

| TGF-β mRNA | Bile Duct Epithelial Cells | Unaltered | nih.gov |

Impact on Pro-apoptotic and Anti-apoptotic Gene Transcription

Glycochenodeoxycholic acid exerts a dual influence on gene transcription related to apoptosis, the process of programmed cell death. This regulation appears to be context-dependent, particularly in cancer cells. In hepatocellular carcinoma (HCC) cells, GCDC has been shown to promote chemoresistance by modulating the expression of genes involved in apoptosis. nih.govnih.gov Specifically, it down-regulates the expression of pro-apoptotic genes while simultaneously up-regulating anti-apoptotic genes. nih.govnih.gov One study identified the upregulation of key anti-apoptosis proteins such as Mcl-1, Survivin, and Bcl-2 in HCC cells following treatment with GCDC. nih.gov This shift in the balance between pro- and anti-apoptotic signals ultimately favors cell survival. nih.govnumberanalytics.com In contrast, other studies have reported that GCDC can induce apoptosis in hepatocytes, indicating that its effects can vary between different cell types and conditions. targetmol.comcaymanchem.com

| Gene/Protein Class | Specific Molecule | Observed Effect | Reference |

|---|---|---|---|

| Anti-apoptotic | Mcl-1 | Upregulation | nih.gov |

| Anti-apoptotic | Survivin | Upregulation | nih.gov |

| Anti-apoptotic | Bcl-2 | Upregulation | nih.gov |

| Pro-apoptotic Genes | Not specified | Down-regulation | nih.govnih.gov |

Non-response of Specific Gene Expression (e.g., TGF-β mRNA)

Despite its influence on various cellular pathways, glycochenodeoxycholic acid does not universally alter gene expression. A notable example is its lack of effect on Transforming Growth Factor-beta (TGF-β) mRNA expression. nih.gov Studies conducted on bile duct epithelial cells and myofibroblasts have shown that exposure to GCDC, even at varying concentrations, did not alter TGF-β mRNA expression. nih.gov This finding suggests that GCDC-induced cellular injury and other responses are not mediated through the TGF-β signaling pathway in these cell types. nih.gov This lack of response was consistent even in co-culture experiments designed to simulate a more complex cellular environment. nih.gov

Interaction with Intracellular Signaling Pathways

Activation of the STAT3 Signaling Cascade

A critical aspect of GCDC's molecular action is its ability to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.govmedchemexpress.com This pathway is known to be deeply involved in cell survival and proliferation. nih.gov Research in hepatocellular carcinoma cells has demonstrated that GCDC treatment leads to the activation of STAT3. nih.govnih.gov The activation of this cascade is a key mechanism through which GCDC promotes phenotypes associated with cancer progression, such as stemness and resistance to chemotherapy. nih.govnih.gov However, one study concluded that GCDC-induced chemoresistance in HCC cells may occur independently of the STAT3 pathway, suggesting the involvement of other mechanisms. nih.gov

The activation of the STAT3 pathway by GCDC has profound implications for cellular stemness, which is the ability of cancer cells to self-renew and differentiate, contributing to tumor growth and recurrence. nih.gov GCDC has been found to induce an epithelial-to-mesenchymal transition (EMT) phenotype and promote stemness in HCC cells. nih.govnih.gov This is evidenced by the increased expression of several cancer stem cell (CSC)-related markers. nih.govaging-us.com The acquisition of these stem-like properties is a fundamental driver of cancer progression and treatment failure. nih.gov

| Stem Cell Marker | Effect of GCDC | Reference |

|---|---|---|

| Sox2 | Increased Expression | aging-us.com |

| Sox9 | Increased Expression | aging-us.com |

| Nanog | Increased Expression | aging-us.com |

| CD133 | Increased Expression | aging-us.com |

A significant consequence of GCDC-induced STAT3 activation and the promotion of stemness is the development of chemoresistance in cancer cells. nih.govnih.gov Cancer stem cells are inherently more resistant to conventional chemotherapeutic agents. nih.gov By inducing a stem-like state, GCDC enhances the resistance of HCC cells to treatment. nih.govnih.gov This effect can be reversed by suppressing the STAT3 pathway; experiments using siRNA to knock down STAT3 expression were able to reverse the chemoresistance induced by GCDC. nih.gov These findings highlight the GCDC-STAT3 axis as a potential therapeutic target for overcoming chemoresistance in hepatocellular carcinoma. nih.govnih.gov

Bile Acid Receptor-Mediated Signaling

Bile acids, including glycochenodeoxycholic acid, are now recognized as complex signaling molecules that activate specific receptors. nih.govscienceopen.com These bile acid-activated receptors include nuclear receptors like the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR), as well as G protein-coupled receptors such as TGR5. nih.govscienceopen.com These receptors act as sensors for bile acid levels, particularly in the liver and intestine, and play a crucial role in regulating the synthesis, transport, and detoxification of bile acids. nih.gov

FXR is a key receptor in this process. nih.gov Chenodeoxycholic acid (the precursor to GCDC) is a well-established natural high-affinity ligand for FXR. nih.gov When activated by bile acids, FXR initiates a signaling cascade that regulates the expression of numerous genes. For instance, in the liver, FXR activation induces the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.gov This represents a critical negative feedback mechanism to maintain bile acid homeostasis. nih.gov While the direct binding affinity and specific signaling outcomes for GCDC on each receptor are a subject of ongoing research, its role as a key bile acid implies its participation in these complex receptor-mediated signaling networks that govern metabolic and cellular processes. nih.govnih.gov

Farnesoid X Receptor (FXR) Ligand Binding and Activation

Glycochenodeoxycholic acid is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine. nih.govmdpi.com The binding of GCDCA to the ligand-binding domain of FXR induces a conformational change in the receptor. nih.gov This event facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR) and subsequent binding to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. nih.gov

The activation of FXR by ligands like GCDCA is a central mechanism in maintaining bile acid homeostasis. nih.gov It transcriptionally regulates genes involved in the synthesis, transport, and metabolism of bile acids. nih.gov For instance, FXR activation in hepatocytes upregulates the expression of the Bile Salt Export Pump (BSEP), which is responsible for transporting bile acids into the bile canaliculus, and downregulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver to suppress CYP7A1 expression. nih.govnih.gov

The potency of GCDCA as an FXR agonist has been evaluated in various studies. While specific EC50 values for GCDCA are not always reported in isolation, its parent compound, chenodeoxycholic acid (CDCA), is a well-characterized FXR agonist. The conjugation with glycine is a critical step that occurs in the liver and influences the compound's solubility and transport. ontosight.ai

Table 1: Potency of Selected Bile Acids and Synthetic Agonists on FXR

| Compound | EC50 (µM) | Receptor Target | Notes |

| Chenodeoxycholic acid (CDCA) | Varies by assay | FXR | A primary endogenous FXR agonist. researchgate.netunibo.it |

| Obeticholic Acid (OCA) | ~0.130 | FXR | A potent synthetic FXR agonist. researchgate.net |

| INT-767 | 0.03 | FXR / TGR5 | A dual FXR and TGR5 agonist. nih.gov |

This table presents a comparative view of the potency of different compounds on FXR. The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

G-protein Coupled Bile Acid Receptor (TGR5) Activation

In addition to its role as an FXR agonist, Glycochenodeoxycholic acid also interacts with the Takeda G-protein Coupled Bile Acid Receptor 5 (TGR5), a cell surface receptor. nih.govmdpi.com Unlike the nuclear receptor FXR, TGR5 activation initiates more rapid, non-genomic signaling cascades. mdpi.com TGR5 is expressed in various cell types, including monocytes, macrophages, and intestinal L-cells. nih.govnih.gov

Upon binding of bile acids like GCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. mdpi.com This, in turn, can activate Protein Kinase A (PKA) and other downstream effectors. mdpi.com The activation of TGR5 has been linked to a range of physiological responses, including the modulation of inflammatory responses and the regulation of glucose metabolism. mdpi.comfrontiersin.org For example, TGR5 activation in intestinal L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis. mdpi.comnih.gov

Table 2: Effects of TGR5 Activation

| Cellular Context | Downstream Effect | Reference |

| Intestinal L-cells | Stimulation of GLP-1 secretion | mdpi.comnih.gov |

| Macrophages | Suppression of inflammatory responses | nih.gov |

| Gallbladder Smooth Muscle | Relaxation and gallbladder filling | researchgate.net |

| Podocytes | Induction of mitochondrial biogenesis | nih.gov |

This table summarizes some of the key cellular outcomes associated with the activation of the TGR5 receptor.

Other Receptor-Mediated Signaling

Beyond FXR and TGR5, bile acids, including Glycochenodeoxycholic acid, have been shown to interact with other receptors, thereby broadening their signaling capabilities. mdpi.com These interactions contribute to the pleiotropic effects of bile acids on cellular function.

One such receptor is the Pregnane X Receptor (PXR) , another nuclear receptor that plays a significant role in xenobiotic and endobiotic metabolism. mdpi.commdpi.com Activation of PXR by certain bile acids can induce the expression of detoxification enzymes and transporters, providing a mechanism for cellular protection against toxic insults. mdpi.com

The Vitamin D Receptor (VDR) is also recognized as a target for some bile acids. mdpi.comresearchgate.net The interaction between bile acids and VDR can influence gene expression related to calcium homeostasis, cell proliferation, and inflammation.

Furthermore, some studies suggest that bile acids can modulate the activity of other signaling pathways. For instance, GCDCA has been reported to induce apoptosis in hepatocytes, in part through the ligand-independent activation of the Fas death receptor. taylorandfrancis.com It has also been shown to upregulate the expression of anti-apoptotic proteins in hepatocellular carcinoma cells, suggesting a complex, context-dependent role in cell survival signaling. nih.gov

Glycochenodeoxycholic Acid in Pre Clinical Disease Research Models

Models of Cholestatic Liver Diseases

Cholestatic liver diseases are characterized by the impaired flow of bile, leading to the accumulation of toxic bile acids within the liver. explorationpub.com Glycochenodeoxycholic acid (GCDCA), being one of the more hydrophobic and potentially toxic bile acids, is frequently studied and utilized in models of these conditions. taylorandfrancis.comnih.gov

The accumulation of hydrophobic bile salts is a key mechanism of liver injury in cholestasis. taylorandfrancis.com GCDCA is considered a toxic component of bile acid found in patients with cholestasis and is implicated in hepatocyte damage. taylorandfrancis.com Research suggests that GCDCA can induce apoptosis (programmed cell death) in hepatocytes, contributing to liver injury. taylorandfrancis.com This pro-apoptotic effect may occur through the ligand-independent activation of cell death receptors like Fas. taylorandfrancis.com

Animal models are crucial for understanding the direct effects of specific bile acids on liver pathology. In one such model, researchers induced chronic hepatocellular cholestasis in mice. nih.gov To better mimic the human condition, where GCDCA is a predominant bile salt, the murine bile salt pool was "humanized" by supplementing the diet with GCDCA. nih.govnih.gov The study found that in these cholestatic mice, the addition of GCDCA led to the development of liver fibrosis, as indicated by increased expression of fibrosis markers like αSMA and collagen1a mRNA, and excessive collagen deposition in the liver. nih.gov These findings provide in vivo evidence that hydrophobic bile salts like GCDCA can directly promote liver fibrosis during cholestasis, independent of biliary damage. nih.govnih.gov Further in vitro experiments showed that hydrophobic bile acids increased the number of myofibroblasts and collagen deposition. nih.gov

Interestingly, some studies have noted that the absence of GCDCA in human bile, as detected by proton magnetic resonance spectroscopy (¹H MRS), can be an indicator of chronic cholestasis. nih.govcanada.ca This suggests complex changes in bile acid metabolism during the disease process. nih.govcanada.ca

| Model System | Key Application of GCDCA | Observed Pathophysiological Outcome | Reference |

|---|---|---|---|

| Atp8b1G308V/G308V Mice (Cholate-fed) | Dietary supplementation to "humanize" the bile salt pool. | Induced liver fibrosis, evidenced by increased αSMA, collagen1a mRNA, and hepatic collagen deposition. | nih.govnih.gov |

| In vitro Hepatocytes | Exposure of cells to GCDCA. | Induction of apoptosis, potentially via ligand-independent Fas activation. | taylorandfrancis.com |

| In vitro Hepatic Stellate Cells (HSCs) | Stimulation of isolated HSCs with GCDCA. | Increased number of myofibroblasts and enhanced collagen deposition. | nih.gov |

Primary Sclerosing Cholangitis (PSC) is a chronic cholestatic liver disease characterized by progressive inflammation and fibrosis of the bile ducts. nih.govnih.gov While the exact pathogenesis is unclear, the toxicity of bile acids is a proposed mechanism. nih.gov One hypothesis suggests that GCDCA, in particular, induces injury to the biliary tract's epithelial cells, leading to the release of pro-fibrotic cytokines that activate collagen-producing cells. nih.gov

However, research into this area has yielded complex results. An investigation using bile duct epithelial cells found that exposure to GCDCA did not increase the expression of the pro-fibrotic cytokine Transforming Growth Factor-Beta (TGF-β). nih.gov This result does not support the hypothesis that GCDCA directly stimulates TGF-β expression in these cells to drive fibrosis in PSC. nih.gov

Clinical studies have revealed alterations in bile acid profiles in PSC patients. These patients often show increased levels of total, primary, and conjugated bile acids in their plasma. nih.govelsevierpure.com The absence of GCDCA in the bile of some PSC patients has also been reported as a potential marker of the disease, highlighting disruptions in bile acid conjugation and transport. nih.gov Machine learning models incorporating various plasma bile acid levels, including GCDCA, have shown potential in predicting the risk of hepatic decompensation in individuals with PSC. nih.gov

Experimental Hepatocellular Carcinoma Research

Hepatocellular carcinoma (HCC) is a primary liver cancer often associated with chronic liver diseases where bile acid metabolism is dysregulated. aging-us.comnih.gov Glycochenodeoxycholic acid has been investigated for its role in HCC progression and chemoresistance. aging-us.comnih.gov

Studies using HCC cell lines (such as HepG2 and QGY-7703) have shown that GCDCA can promote cell proliferation and survival. nih.govspandidos-publications.com It appears to reduce the effectiveness of chemotherapy agents like 5-fluorouracil (B62378) by upregulating anti-apoptotic proteins such as Mcl-1, Survivin, and Bcl-2. nih.govspandidos-publications.com This suggests that GCDCA contributes to chemoresistance in HCC. nih.gov

Further research indicates that GCDCA can induce an epithelial-to-mesenchymal transition (EMT) phenotype and promote cancer stem cell-like properties ("stemness") in HCC cells. aging-us.com These changes are fundamental drivers of chemoresistance and malignancy. aging-us.com The mechanism for these effects appears to involve the activation of the STAT3 signaling pathway. aging-us.com In experiments, GCDCA treatment led to decreased expression of the epithelial marker E-cadherin and increased expression of the mesenchymal marker vimentin, which are characteristic of EMT. aging-us.com It also increased the expression of stemness markers like Nanog, CD133, Sox2, and Sox9. aging-us.com

In some metabolomic studies of HCC patients, levels of certain bile acids, including glycochenodeoxycholic acid, were found to be downregulated compared to patients with cirrhosis, suggesting they could serve as potential diagnostic markers. nih.gov

| Model System | Effect of GCDCA | Key Molecular Findings | Reference |

|---|---|---|---|

| HCC Cell Lines (HepG2, QGY-7703) | Promoted cell proliferation and survival; reduced chemosensitivity to 5-fluorouracil. | Upregulation of anti-apoptotic proteins Mcl-1, Survivin, and Bcl-2. | nih.govspandidos-publications.com |

| HCC Cell Lines | Induced epithelial-to-mesenchymal transition (EMT) and cancer stem cell properties. | Activation of the STAT3 signaling pathway; increased expression of Nanog, CD133, Sox2, and Sox9. | aging-us.com |

| HCC Mouse Model | Promoted chemoresistance in vivo. | Activation of STAT3 signaling. | aging-us.com |

Non-alcoholic Fatty Liver Disease (NAFLD) Investigations

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by fat accumulation in the liver, which can progress to more severe inflammation and fibrosis. Recent research has focused on the role of bile acids in the pathogenesis of NAFLD, revealing gender-specific differences.

A study analyzing the plasma of NAFLD patients found that women with the disease had significantly higher concentrations of several bile acid types compared to healthy controls. nih.gov Specifically, levels of glycochenodeoxycholic acid (GCDCA) were elevated in women with NAFLD. nih.gov In contrast, men with NAFLD did not show significantly altered total bile acid fractions, although certain subtypes were elevated. nih.gov These findings suggest that women with NAFLD may experience more severe cholestasis and that bile acid profiles differ between genders in this condition. nih.gov

Experimental Acute Pancreatitis Induction

Glycochenodeoxycholic acid (often referred to as glycodeoxycholic acid or GDOC in this context) is commonly used to induce acute pancreatitis (AP) in animal models. nih.govfrontiersin.org This method is relevant because a common cause of human AP is biliary pathology, where bile reflux into the pancreatic duct is believed to be a triggering event. frontiersin.org Infusing bile salts directly into the pancreatic duct of an animal mimics this proposed mechanism. frontiersin.orgphysiology.org

The severity of the induced pancreatitis can be controlled in a dose-dependent manner. nih.gov In some models, a low concentration of glycodeoxycholic acid is infused into the pancreatic duct and combined with the intravenous administration of caerulein (B1668201), a secretagogue that stimulates pancreatic enzyme secretion. nih.govpancreapedia.org This combined approach creates a model of moderate, necrotizing pancreatitis that is considered to resemble the human disease in many respects, featuring both local and systemic changes. nih.govpancreapedia.org

The induction of acute pancreatitis using glycodeoxycholic acid has been characterized in various animal models, primarily rodents (rats) and, more recently, primates. nih.govfrontiersin.org

Rodent Models: In rats, increasing doses of glycodeoxycholic acid have been shown to cause progressive and severe, though non-lethal, acute pancreatitis. nih.gov The combination of low-dose intraductal glycodeoxycholic acid with intravenous caerulein has been established as a reproducible model for severe AP. nih.gov This model is widely used for studying the pathogenesis of the disease and for evaluating potential targeted therapies. nih.gov

Primate Models: A preliminary study successfully used glycodeoxycholic acid to induce acute pancreatitis in the primate Macaca nemestrina. nih.govnih.gov Injections of GDOC along the bilio-pancreatic duct led to clinical and biochemical signs of AP, including elevated serum amylase and lipase (B570770) levels, increased blood pressure and heart rate (indicating pain), and changes in inflammatory markers like TNF-α. nih.govnih.gov Histological examination confirmed features of pancreatitis. nih.govnih.gov The use of a primate model is significant as it provides a platform that is physiologically closer to humans for studying the rapid clinical progression of the disease. nih.gov

| Animal Model | Method of Induction | Key Findings and Observations | Reference |

|---|---|---|---|

| Rat | Intraductal infusion of glycodeoxycholic acid. | Caused progressive, severe, but non-lethal acute pancreatitis in a dose-dependent manner. | nih.gov |

| Rat | Combined low-dose intraductal glycodeoxycholic acid and intravenous caerulein. | Induces moderate, necrotizing pancreatitis that resembles human disease and triggers both local and systemic changes. | nih.govpancreapedia.org |

| Macaca nemestrina (Primate) | Injection of glycodeoxycholic acid along the bilio-pancreatic duct. | Successfully induced acute pancreatitis, confirmed by elevated serum amylase/lipase, increased inflammatory markers (TNF-α), and histological changes. | nih.govnih.gov |

Mechanisms of Pancreatic Injury Induction

Glycochenodeoxycholic acid (GCDC), a glycine-conjugated secondary bile acid, induces pancreatic injury in pre-clinical research models through a complex interplay of intracellular signaling events. The primary mechanisms identified involve intracellular calcium overload, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and the subsequent activation of inflammatory pathways, ultimately leading to pancreatic acinar cell death.

One of the initial events in GCDC-induced pancreatic injury is the disruption of intracellular calcium homeostasis. nih.gov High concentrations of bile acids, including GCDC, lead to a significant increase in cytosolic calcium levels within pancreatic acinar cells. nih.govnih.gov This calcium overload is a critical trigger for a cascade of downstream pathological events. nih.gov

The elevated intracellular calcium directly impacts mitochondrial function. pancreapedia.org Mitochondria, responsible for cellular energy production, are susceptible to calcium-induced damage. The excessive calcium uptake by mitochondria leads to mitochondrial dysfunction, characterized by decreased ATP production and the generation of reactive oxygen species (ROS). nih.govpancreapedia.org This oxidative stress further exacerbates cellular injury. liverpool.ac.uk

In addition to mitochondrial-mediated pathways, GCDC induces significant stress on the endoplasmic reticulum (ER), a key organelle involved in protein synthesis and folding. nih.gov The accumulation of misfolded proteins within the ER triggers the unfolded protein response (UPR), a cellular stress response. mdpi.com While initially a protective mechanism, prolonged or severe ER stress, as induced by GCDC, leads to the activation of pro-apoptotic pathways, contributing to cell death. nih.govnih.gov Studies in HepG2 cells have shown that GCDC treatment increases the expression of ER stress markers, including the molecular chaperone Bip and the transcription factor CHOP, which is associated with apoptosis. researchgate.net

The culmination of these intracellular events is the activation of inflammatory pathways. GCDC exposure has been shown to increase the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov In a primate model using Macaca nemestrina, injections of GCDC led to a marked increase in serum amylase and lipase levels, indicative of pancreatic damage, which correlated with a rise in TNF-α and other inflammatory markers. nih.gov This inflammatory response, coupled with the direct cellular injury from calcium overload, mitochondrial dysfunction, and ER stress, drives the pathogenesis of pancreatitis in these preclinical models. nih.govscienceopen.com

Research Findings on GCDC-Induced Pancreatic Injury Markers

| Model Organism | Marker | Observation |

| Macaca nemestrina | Serum Amylase | Increased levels following GCDC injection |

| Macaca nemestrina | Serum Lipase | Increased levels following GCDC injection |

| Macaca nemestrina | TNF-α | Increasing trend in correlation with GCDC injections |

| Macaca nemestrina | Procalcitonin | Changes in value indicating active inflammation |

| HepG2 cells | Cleaved Caspase-3 | Increased protein levels |

| HepG2 cells | Cytochrome c | Release from mitochondria |

| HepG2 cells | Bip mRNA | Increased expression |

| HepG2 cells | CHOP mRNA | Increased expression |

Key Mechanistic Steps in GCDC-Induced Pancreatic Injury

| Step | Mechanism | Cellular Consequence |

| 1 | Intracellular Calcium Overload | Disruption of cellular homeostasis, activation of downstream signaling |

| 2 | Mitochondrial Dysfunction | Decreased ATP production, increased Reactive Oxygen Species (ROS) |

| 3 | Endoplasmic Reticulum Stress | Activation of the Unfolded Protein Response (UPR), leading to apoptosis |

| 4 | Inflammatory Response | Release of pro-inflammatory cytokines (e.g., TNF-α) |

| 5 | Acinar Cell Death | Necrosis and apoptosis contributing to pancreatic tissue damage |

Advanced Research Methodologies for Glycochenodeoxycholic Acid Studies

In Vitro Cell Culture and Organoid Systems

In vitro models, including cell cultures and organoids, are instrumental in dissecting the molecular mechanisms of Glycochenodeoxycholic acid (GCDC) at the cellular level. These systems allow for controlled experiments that can elucidate specific cellular responses to GCDC exposure.

The study of Glycochenodeoxycholic acid's effects on liver cells is crucial due to its role as a primary bile acid. Various in vitro models are employed to understand its impact on both normal and cancerous liver cells.

Hepatocellular Carcinoma (HCC) Cell Lines:

Research has utilized human hepatocarcinoma cell lines such as HepG2, Huh7, and LM3 to investigate the role of GCDC in liver cancer. nih.govresearchgate.net Studies have shown that GCDC can promote chemoresistance in these cells. For instance, treatment of Huh7 and LM3 cells with GCDC (200µM) increased cell viability by nearly 20% when co-administered with chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU) and cisplatin. nih.gov This effect is partly attributed to the upregulation of anti-apoptotic genes (Bcl-2, Bcl-xl) and the downregulation of apoptotic genes. nih.govmedchemexpress.com Furthermore, GCDC has been found to induce an epithelial-to-mesenchymal transition (EMT) phenotype and promote "stemness" in HCC cells, contributing to their resistance to treatment. nih.gov This process appears to be mediated through the activation of the STAT3 signaling pathway. nih.govmedchemexpress.com

Another study using HepG2 and QGY-7703 cell lines demonstrated that GCDC promoted cell proliferation and reduced the chemosensitivity to 5-FU. nih.govresearchgate.net This was associated with the upregulation of anti-apoptotic proteins Mcl-1, Survivin, and Bcl-2. nih.govresearchgate.net

Normal Liver Cell Models:

In normal human liver cells, GCDC has been shown to inhibit autophagosome formation and impair lysosomal function, which can lead to apoptosis. medchemexpress.com It can also induce hepatocyte shrinkage through a pathway involving NADPH oxidase activation. nih.gov Studies using the HepG2/THP-1 macrophage co-culture model, a system sensitive to immune-mediated liver injury, have also been employed to investigate the toxic effects of various compounds, highlighting the utility of co-culture systems in liver research. researchgate.net

The table below summarizes key findings from studies using liver cell lines to investigate Glycochenodeoxycholic acid.

| Cell Line | Concentration of GCDC | Observed Effects | Potential Mechanism |

| Huh7, LM3 | 200 µM | Increased chemoresistance to 5-FU and cisplatin | Activation of STAT3 signaling pathway, induction of EMT and stemness |

| HepG2, QGY-7703 | Not specified | Promoted proliferation, reduced chemosensitivity to 5-FU | Upregulation of anti-apoptotic proteins (Mcl-1, Survivin, Bcl-2) |

| Normal human liver cells | 0-100 µM | Inhibition of autophagosome formation, impaired lysosomal function, apoptosis | - |

| Rat hepatocytes | Not specified | Hepatocyte shrinkage | NADPH oxidase activation |

Studies on Platelet Aggregation

In vitro studies have demonstrated that the sodium salt of Glycochenodeoxycholic acid has a clear inhibitory effect on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) or collagen. nih.gov This inhibition is enhanced in a more acidic environment, suggesting that pH plays a role in modulating the effects of bile salts on platelet function. nih.gov The mechanism of this inhibition is an area of ongoing research, with studies exploring the impact of various compounds on platelet activation pathways, including those involving P-selectin expression and platelet-leukocyte interactions. nih.gov

Techniques like light transmission aggregometry are used to assess the effect of substances on platelet aggregation in platelet-rich plasma (PRP). beilstein-journals.org In a typical assay, PRP is incubated with the test compound before an agonist like ADP or collagen is added to induce aggregation, and the change in light transmission is monitored. beilstein-journals.org

The following table outlines the observed effects of Glycochenodeoxycholic acid sodium salt on platelet aggregation in in vitro settings.

| Inducer of Aggregation | Effect of Glycochenodeoxycholic acid, sodium salt | Modulating Factors |

| ADP | Inhibitory | Lower pH enhances inhibition |

| Collagen | Inhibitory | Lower pH enhances inhibition |

In Vivo Animal Models for Systemic and Organ-Specific Research

Animal models are indispensable for understanding the systemic and organ-specific effects of Glycochenodeoxycholic acid in a complex physiological environment. youtube.com Mouse models, in particular, have become a preferred tool in bile acid research, despite some metabolic differences compared to humans. nih.gov For instance, mice can metabolize chenodeoxycholic acid (the precursor to GCDC) into more hydrophilic muricholic acids, a pathway not present in humans. researchgate.net

To better mimic the human bile acid profile, researchers have developed genetically modified mouse models. For example, knockout mice lacking specific enzymes involved in bile acid synthesis (e.g., Cyp2c70, Cyp2a12) can be used to study the effects of a more hydrophobic, human-like bile acid pool. researchgate.net

One study utilized a unique mouse model of inducible hepatocellular cholestasis (Atp8b1G308V/G308V mice) fed a diet supplemented with GCDC to "humanize" their bile salt pool. nih.gov This model allowed researchers to specifically investigate the contribution of accumulating bile salts to liver fibrosis, independent of biliary damage. nih.gov The results indicated that in the presence of GCDC, chronic hepatocellular cholestasis led to increased hepatic expression of fibrosis markers like αSMA and collagen1a, and excessive collagen deposition. nih.gov

The table below provides an overview of an animal model used in Glycochenodeoxycholic acid research.

| Animal Model | Key Feature | Research Focus | Key Finding |

| Atp8b1G308V/G308V mice with GCDC supplementation | Inducible hepatocellular cholestasis with a "humanized" bile salt pool | Role of accumulating bile salts in liver fibrosis | GCDC promotes liver fibrosis in the context of chronic cholestasis |

High-Resolution Analytical Techniques

Accurate quantification of Glycochenodeoxycholic acid in biological matrices is essential for both clinical diagnostics and research. High-resolution analytical techniques, particularly chromatography, are the cornerstone of bile acid analysis.

Chromatographic methods offer the specificity and sensitivity required to measure individual bile acids within complex biological mixtures like serum, bile, and feces.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Glycochenodeoxycholic acid. researchgate.net The method typically involves several key steps: sample preparation, chromatographic separation, and detection.

Sample Preparation:

Due to the polar nature of GCDC and the complexity of biological samples, an extraction step is necessary. nih.gov Solid-phase extraction (SPE) using a C18 column is a common method for isolating GCDC from serum. nih.gov A typical procedure involves activating the column with methanol (B129727) and water, applying the sample, washing away interfering substances, and then eluting the bile acids with methanol. nih.gov For fecal samples, the process can be more extensive, involving lyophilization, enzymatic deconjugation, and derivatization before HPLC analysis. nih.gov

Chromatographic Separation and Detection:

The separation is most often achieved using a reversed-phase C18 column. researchgate.netnih.govlcms.czjfda-online.com The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) run under isocratic or gradient conditions. researchgate.netnih.govlcms.cz The pH of the mobile phase is a critical parameter for achieving good resolution. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector, often at a wavelength around 205 nm. researchgate.netnih.gov Since bile acids have weak UV absorbance, derivatization may be used to enhance detection sensitivity. nih.govfrontiersin.org More advanced systems couple HPLC with mass spectrometry (HPLC-MS), which provides higher sensitivity and specificity, allowing for the identification and quantification of a wide range of bile acids simultaneously. nih.govfrontiersin.orgsigmaaldrich.com

A study quantifying GCDC in the serum of patients with obstructive jaundice reported a method with a calibration curve in the range of 0.5 to 100.0 µg/mL, achieving a high correlation coefficient (r² = 0.9997). nih.gov The intraday and interday precision and accuracy of the method were within acceptable validation limits. nih.gov

The following table summarizes typical parameters for the HPLC analysis of Glycochenodeoxycholic acid.

| Parameter | Description | Example |

| Sample Preparation | Extraction and purification of GCDC from biological matrix | Solid-Phase Extraction (SPE) with C18 columns for serum samples |

| Stationary Phase | The column used for separation | Reversed-phase C18 column |

| Mobile Phase | The solvent system that carries the sample through the column | Methanol-phosphate buffer solution (e.g., 75:25, v/v) at a specific pH (e.g., 4.5) |

| Detection Method | The technique used to detect and quantify the separated GCDC | Ultraviolet (UV) detection at ~205 nm; Mass Spectrometry (MS) |

| Internal Standard | A compound added to the sample to aid in quantification | Glycodeoxycholic acid |

Chromatographic Quantification of Glycochenodeoxycholic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of bile acids, including Glycochenodeoxycholic acid, in various biological matrices such as serum, plasma, and liver tissue. nih.govncbs.res.in This powerful technique offers high sensitivity, specificity, and the ability to separate structurally similar bile acid isomers. nih.govncbs.res.in

The general workflow for LC-MS/MS analysis of Glycochenodeoxycholic acid involves a simple sample preparation, often a protein precipitation step, followed by chromatographic separation and mass spectrometric detection. thermofisher.com Reversed-phase chromatography, typically using a C18 column, is commonly employed to separate the bile acids based on their hydrophobicity. thermofisher.com The detection is usually performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), which involves selecting a specific precursor ion for Glycochenodeoxycholic acid and one or more of its characteristic product ions. nih.govlabce.com For glycine-conjugated bile acids like Glycochenodeoxycholic acid, a common and sensitive fragment ion at m/z 74 is often monitored, corresponding to the loss of the deprotonated glycine (B1666218) moiety. nih.govlabcorp.com

The table below provides typical LC-MS/MS parameters for the analysis of Glycochenodeoxycholic acid.

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (Q1) [M-H]⁻ | 448.3 | nih.gov |

| Product Ion (Q3) | 74.0 | nih.govlabcorp.com |

| Collision Energy (CE) | -42 V | nih.gov |

| Retention Time (RT) | Dependent on specific chromatographic conditions | nih.gov |

Method validation is a critical aspect of quantitative LC-MS/MS, ensuring the accuracy and reliability of the results. nssresearchjournal.comnih.govnih.gov Validation parameters typically include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery. nih.gov For Glycochenodeoxycholic acid, validated methods have demonstrated good linearity over a wide concentration range and low limits of quantification, enabling the measurement of its physiological and pathological levels in biological samples. thermofisher.comnih.gov

Metabolomics Approaches for Bile Acid Profiling

Metabolomics, the comprehensive analysis of small molecules in a biological system, has emerged as a powerful tool for profiling bile acids and understanding their metabolic pathways. researchgate.net Targeted metabolomics approaches, often utilizing LC-MS/MS, allow for the accurate quantification of a predefined set of bile acids, including Glycochenodeoxycholic acid. researchgate.net These studies have been instrumental in identifying alterations in bile acid profiles associated with various diseases.

Recent research has highlighted Glycochenodeoxycholic acid as a potential biomarker in several liver diseases. For instance, in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Alcoholic Hepatitis (AH), plasma concentrations of Glycochenodeoxycholic acid were found to be significantly elevated. researchgate.net Furthermore, a strong positive correlation was observed between Glycochenodeoxycholic acid levels and the Model for End-Stage Liver Disease (MELD) score, suggesting its potential as a predictive biomarker for liver damage. researchgate.net In the context of alcoholic liver disease, changes in bile acid profiles, including those of Glycochenodeoxycholic acid, may serve as early indicators of disease onset. wikipedia.org

Metabolomic studies have also implicated Glycochenodeoxycholic acid in other conditions. For example, it has been suggested as an important indicator for the diagnosis and prognosis of hepatocellular carcinoma. nih.gov Additionally, a biomarker panel including Glycochenodeoxycholic acid has been shown to be capable of identifying mice with developing α-synucleinopathy in a model of prodromal Parkinson's disease. nih.gov These findings underscore the value of metabolomics in uncovering the diverse roles of Glycochenodeoxycholic acid in health and disease.

Structural and Biophysical Characterization of Interactions

Understanding the interactions of Glycochenodeoxycholic acid with its biological targets at a molecular level is crucial for elucidating its mechanism of action. Structural and biophysical techniques provide detailed insights into these interactions.

Receptor-Ligand Binding Kinetics and Thermodynamics

The biological effects of Glycochenodeoxycholic acid are mediated through its binding to specific receptors, most notably the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis. drugbank.comfidabio.com The interaction between Glycochenodeoxycholic acid and its receptors can be characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding).

Binding kinetics are described by the association rate constant (kon) and the dissociation rate constant (koff). nih.govnih.gov The ratio of these constants (koff/kon) determines the equilibrium dissociation constant (Kd), which is a measure of the binding affinity between the ligand and the receptor. fidabio.comexcelleratebio.com A lower Kd value indicates a higher binding affinity. fidabio.com

The thermodynamic parameters of binding include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). ΔG is related to the binding affinity, while ΔH and -TΔS provide information about the forces driving the binding process, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects.

While the general principles of receptor-ligand binding are well-established, specific quantitative data for the interaction of Glycochenodeoxycholic acid with its receptors are not always readily available in the literature. However, studies on related bile acids and their interactions with FXR provide a framework for understanding these processes.

| Parameter | Description |

|---|---|

| Dissociation Constant (Kd) | A measure of the affinity of the ligand for its receptor. |

| Association Rate Constant (kon) | The rate at which the ligand binds to the receptor. |

| Dissociation Rate Constant (koff) | The rate at which the ligand-receptor complex dissociates. |

| Gibbs Free Energy (ΔG) | The overall energy change upon binding, related to affinity. |

| Enthalpy (ΔH) | The change in heat content of the system upon binding. |

| Entropy (ΔS) | The change in the degree of disorder of the system upon binding. |

Structural Analysis of Bile Salt-Protein Complexes (e.g., X-ray, Cryo-EM)

High-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of the interactions between bile salts and their protein targets. nih.govresearchgate.netdrugbank.com These methods are invaluable for understanding the molecular basis of ligand recognition, specificity, and receptor activation.

X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms. nih.gov This technique has been successfully used to solve the structures of various nuclear receptors, including FXR, in complex with their ligands. nih.govnih.gov These structures have revealed the key amino acid residues involved in ligand binding and the conformational changes that occur upon receptor activation.

Cryo-EM is a powerful technique for determining the structure of large protein complexes in a near-native state. researchgate.netdrugbank.com It involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. researchgate.net Cryo-EM has been instrumental in elucidating the structures of G protein-coupled receptors (GPCRs), such as the bile acid receptor TGR5 (GPBAR1), in complex with their ligands and signaling partners. researchgate.netdrugbank.com

A notable example of the structural analysis of a Glycochenodeoxycholic acid-protein complex is the crystal structure of the murine norovirus P domain in complex with Glycochenodeoxycholic acid (GCDCA). thermofisher.com This study revealed two bile acid binding sites at the P domain dimer interface, providing insights into how bile acids can act as cofactors to enhance viral-receptor interactions. thermofisher.com The structure was solved to a resolution of 1.95 Å, allowing for a detailed analysis of the binding pocket and the specific interactions between GCDCA and the protein. thermofisher.com

Q & A

Basic Research Question

- Extraction : Use methanol/water (80:20) with 0.1% formic acid to precipitate proteins. Centrifuge at 14,000 × g for 15 min .

- Chromatography : Reverse-phase HPLC (C18 column) with mobile phases of methanol/water (70:30) and 0.1% acetic acid .

- Detection : ESI-MS/MS in negative ion mode; monitor m/z 448.3 → 74.0 for GCDCA-Na .

How is GCDCA-Na utilized in modeling cholestatic liver disease?

Advanced Research Question

- In vivo models : Administer 50–100 mg/kg/day GCDCA-Na intraperitoneally in rodents for 7–14 days. Assess serum markers (ALT, ALP) and liver histology .

- Mechanistic studies : Use RNA-seq to identify STAT3 or NF-κB pathway activation in hepatocellular carcinoma cells .

What strategies address solubility challenges of GCDCA-Na in cell culture experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.